molecular formula C14H10Cl3N3O2S B3642989 3,5-dichloro-N-[(5-chloropyridin-2-yl)carbamothioyl]-2-methoxybenzamide

3,5-dichloro-N-[(5-chloropyridin-2-yl)carbamothioyl]-2-methoxybenzamide

Cat. No.: B3642989
M. Wt: 390.7 g/mol
InChI Key: HHCYCSNDFWCSPF-UHFFFAOYSA-N
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Description

3,5-dichloro-N-[(5-chloropyridin-2-yl)carbamothioyl]-2-methoxybenzamide is a complex organic compound that belongs to the class of thiourea derivatives. These compounds are known for their diverse applications in various fields such as chemistry, biology, and medicine due to their unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,5-dichloro-N-[(5-chloropyridin-2-yl)carbamothioyl]-2-methoxybenzamide typically involves a two-step process. The first step involves the reaction of potassium thiocyanate (KSCN) with 3,5-dichlorobenzoyl chloride in an organic solvent such as acetonitrile (CH3CN). This reaction forms an intermediate product, which is then reacted with 2-amino-5-chloropyridine to yield the final compound .

Industrial Production Methods

In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of continuous flow reactors and automated systems helps in scaling up the production while maintaining consistency and quality.

Chemical Reactions Analysis

Types of Reactions

3,5-dichloro-N-[(5-chloropyridin-2-yl)carbamothioyl]-2-methoxybenzamide undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4).

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: The compound can undergo nucleophilic substitution reactions, where the chlorine atoms can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide (H2O2) in an acidic medium.

    Reduction: Sodium borohydride (NaBH4) in methanol.

    Substitution: Sodium hydroxide (NaOH) in aqueous medium.

Major Products Formed

    Oxidation: Formation of corresponding sulfoxides or sulfones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted thiourea derivatives.

Scientific Research Applications

3,5-dichloro-N-[(5-chloropyridin-2-yl)carbamothioyl]-2-methoxybenzamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3,5-dichloro-N-[(5-chloropyridin-2-yl)carbamothioyl]-2-methoxybenzamide involves its interaction with specific molecular targets. The compound binds to metal ions through its nitrogen and sulfur atoms, forming stable complexes. These complexes can interfere with the biological processes of microorganisms, leading to their antibacterial and antifungal effects .

Comparison with Similar Compounds

Similar Compounds

  • 2-chloro-N-[(5-chloropyridin-2-yl)carbamothioyl]benzamide
  • 3,4-dichloro-N-[(5-chloropyridin-2-yl)carbamothioyl]benzamide

Uniqueness

3,5-dichloro-N-[(5-chloropyridin-2-yl)carbamothioyl]-2-methoxybenzamide is unique due to the presence of both methoxy and dichloro substituents on the benzamide ring. This structural feature enhances its chemical reactivity and biological activity compared to similar compounds .

Properties

IUPAC Name

3,5-dichloro-N-[(5-chloropyridin-2-yl)carbamothioyl]-2-methoxybenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10Cl3N3O2S/c1-22-12-9(4-8(16)5-10(12)17)13(21)20-14(23)19-11-3-2-7(15)6-18-11/h2-6H,1H3,(H2,18,19,20,21,23)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HHCYCSNDFWCSPF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1Cl)Cl)C(=O)NC(=S)NC2=NC=C(C=C2)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10Cl3N3O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

390.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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3,5-dichloro-N-[(5-chloropyridin-2-yl)carbamothioyl]-2-methoxybenzamide
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3,5-dichloro-N-[(5-chloropyridin-2-yl)carbamothioyl]-2-methoxybenzamide
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3,5-dichloro-N-[(5-chloropyridin-2-yl)carbamothioyl]-2-methoxybenzamide
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3,5-dichloro-N-[(5-chloropyridin-2-yl)carbamothioyl]-2-methoxybenzamide
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